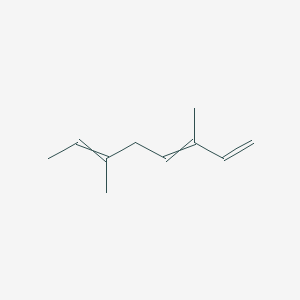
3,6-Dimethylocta-1,3,6-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
β-Ocimene , is a naturally occurring monoterpene found in a variety of plants and fruits. It is a colorless to straw-colored liquid with a warm, herbaceous aroma. This compound plays a significant role as a plant metabolite and is used in the fragrance and perfumery industry due to its pleasant odor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,6-Dimethylocta-1,3,6-triene can be synthesized through various methods. One common approach involves the isomerization of linalool in the presence of an acid catalyst such as Amberlyst-15 resin . The reaction typically occurs under mild conditions, with the resin facilitating the rearrangement of the linalool molecule to form the desired triene structure.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as essential oils of plants like basil, bay, and hops. The compound can be isolated through distillation and purification processes to obtain a high-purity product suitable for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethylocta-1,3,6-triene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxygenated derivatives, such as and .
Reduction: Reduction reactions can convert the triene into saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Catalytic hydrogenation using is a typical method for reducing the triene.
Substitution: Halogenation reactions often use or under controlled conditions.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethylocta-1,3,6-triene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role as a plant metabolite and its interactions with other biological molecules.
Medicine: Investigated for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 3,6-Dimethylocta-1,3,6-triene involves its interaction with various molecular targets and pathways. As a monoterpene, it can modulate the activity of enzymes and receptors in biological systems. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial effects are linked to its ability to disrupt microbial cell membranes and inhibit the growth of bacteria .
Vergleich Mit ähnlichen Verbindungen
3,6-Dimethylocta-1,3,6-triene is part of the ocimene family, which includes several isomeric forms:
α-Ocimene: cis-3,7-Dimethyl-1,3,7-octatriene.
cis-β-Ocimene: cis-3,7-Dimethyl-1,3,6-octatriene.
trans-β-Ocimene: trans-3,7-Dimethyl-1,3,6-octatriene.
Uniqueness
What sets this compound apart from its isomers is its specific arrangement of double bonds and methyl groups, which contribute to its distinct chemical properties and biological activities. Its unique structure allows it to interact differently with enzymes and receptors compared to other ocimene isomers .
Eigenschaften
CAS-Nummer |
32778-25-9 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
3,6-dimethylocta-1,3,6-triene |
InChI |
InChI=1S/C10H16/c1-5-9(3)7-8-10(4)6-2/h5-7H,1,8H2,2-4H3 |
InChI-Schlüssel |
NKOIWCFWMDLWKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)CC=C(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


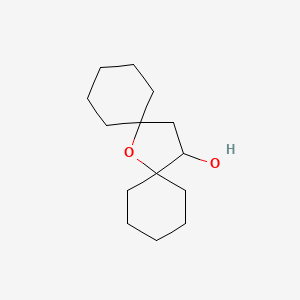
![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)


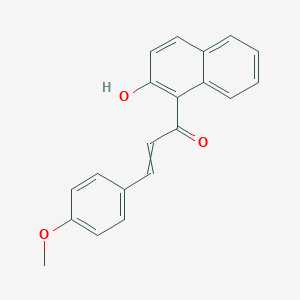
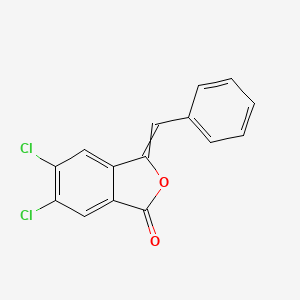
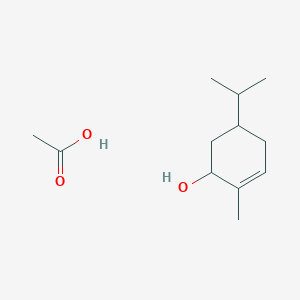

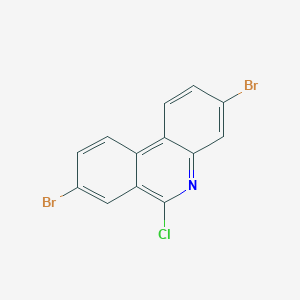
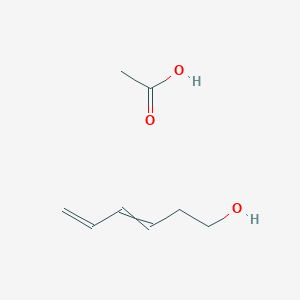

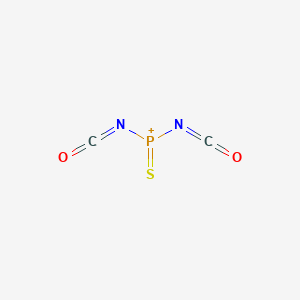
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)
